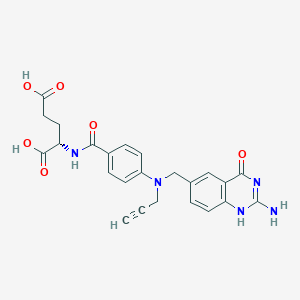

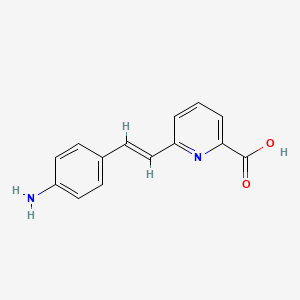

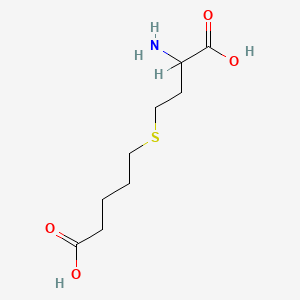

![molecular formula C27H26O3 B1668750 4-(6-ヒドロキシ-7-トリシクロ[3.3.1.1<sup>3,7</sup>]デク-1-イル-2-ナフタレンイル)安息香酸 CAS No. 107430-66-0](/img/structure/B1668750.png)

4-(6-ヒドロキシ-7-トリシクロ[3.3.1.13,7]デク-1-イル-2-ナフタレンイル)安息香酸

概要

説明

]dec-1-yl-2-ナフタレンイル)安息香酸は、レチノイン酸受容体ガンマ (RARγ) の強力かつ選択的なアゴニストです。 この化合物は、特に癌研究や発生生物学の分野において、さまざまな科学研究アプリケーションにおいて大きな可能性を示しています .

科学的研究の応用

CD 1530 has a wide range of scientific research applications, including:

Cancer Research: It has been used in combination with other compounds to inhibit oral carcinogenesis induced by carcinogens in mouse models.

Developmental Biology: CD 1530 is used to study the role of retinoic acid receptors in development and differentiation.

Pharmacology: It serves as a tool compound to study the pharmacological effects of retinoic acid receptor activation.

Toxicology: CD 1530 is used to investigate the toxicological effects of retinoic acid receptor agonists.

作用機序

CD 1530 は、レチノイン酸受容体ガンマ (RARγ) に選択的に結合して活性化することによってその効果を発揮します。この活性化は、細胞分化、増殖、およびアポトーシスに関与する標的遺伝子の転写につながります。関与する分子標的と経路には以下が含まれます。

RARγ活性化: CD 1530 の RARγ への結合は、受容体が DNA のレチノイン酸応答要素 (RARE) に結合することを可能にするコンフォメーション変化を誘発します。

類似の化合物との比較

CD 1530 は、他のレチノイン酸受容体アゴニストと比較して、RARγ に対する高い選択性と効力でユニークです。類似の化合物には以下が含まれます。

ベキサロテン: レチノイドX受容体 (RXR) を標的とし、癌療法に使用される別のレチノイド.

タザロテン: 乾癬やニキビの治療に使用されるレチノイド.

CD437: 癌細胞のアポトーシスを誘導するレチノイド.

CD 1530 は、RARγ に対する高い選択性のために際立っており、この特定の受容体に焦点を当てた研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.

Cellular Effects

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity

Dosage Effects in Animal Models

The effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .

Metabolic Pathways

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.

Transport and Distribution

The transport and distribution of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity

準備方法

合成経路と反応条件

CD 1530 の合成は、三環式コア構造の調製から始まる複数の手順を伴います。主な手順には以下が含まれます。

三環式コアの形成: 適切な前駆体の環化により、三環式構造が形成されます。

三環式コアの官能基化: 三環式コアにヒドロキシル基やカルボキシル基などの官能基を導入します。

ナフタレン誘導体とのカップリング: 次に、三環式コアをナフタレン誘導体とカップリングして最終生成物を形成します.

工業生産方法

CD 1530 の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには以下が含まれます。

反応条件の最適化: 生成物の収率と純度を高める触媒や溶媒を使用します。

化学反応解析

反応の種類

CD 1530 は、以下を含むさまざまな化学反応を受けます。

酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを形成することができます。

還元: カルボキシル基を還元してアルコールを形成することができます。

置換: 芳香環は求電子置換反応を受けます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: ハロゲン化誘導体の生成.

科学研究の応用

CD 1530 は、以下を含む幅広い科学研究の応用を持っています。

化学反応の分析

Types of Reactions

CD 1530 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

類似化合物との比較

CD 1530 is unique in its high selectivity and potency for RARγ compared to other retinoic acid receptor agonists. Similar compounds include:

Bexarotene: Another retinoid that targets retinoid X receptors (RXRs) and is used in cancer therapy.

Tazarotene: A retinoid used in the treatment of psoriasis and acne.

CD 1530 stands out due to its high selectivity for RARγ, making it a valuable tool in research focused on this specific receptor .

特性

IUPAC Name |

4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQGNUWOMLYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433279 | |

| Record name | CD 1530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107430-66-0 | |

| Record name | CD 1530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

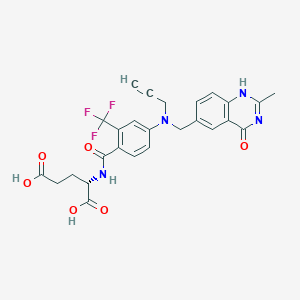

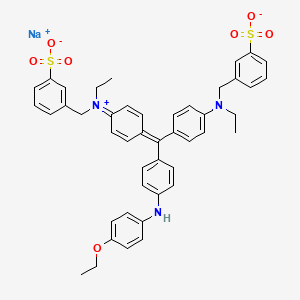

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

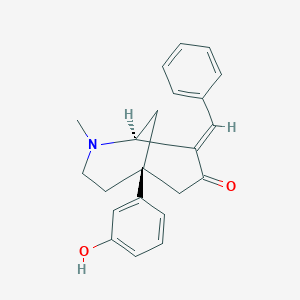

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

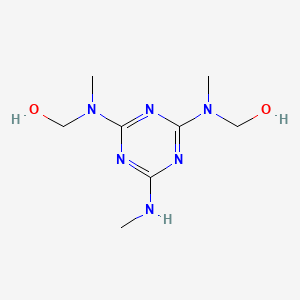

![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)